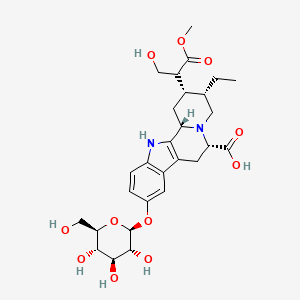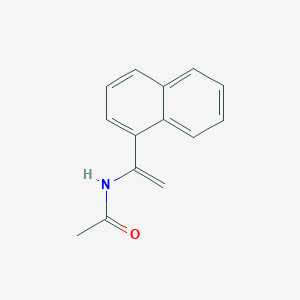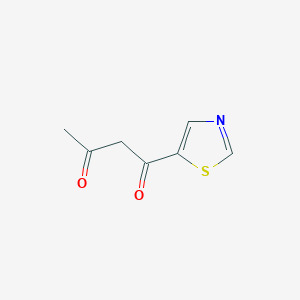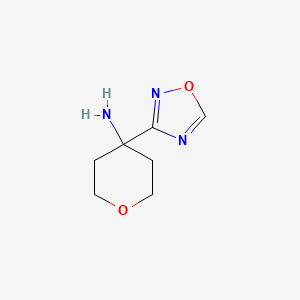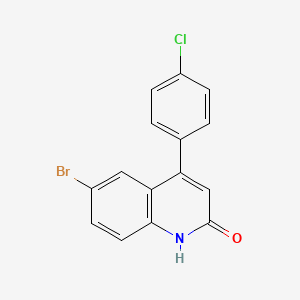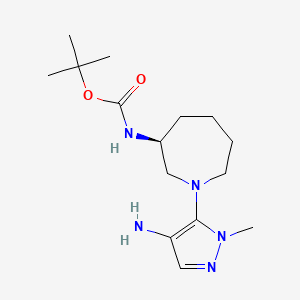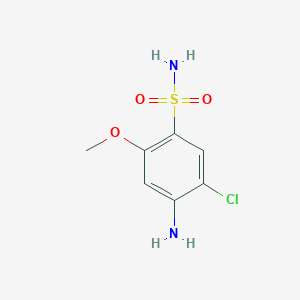![molecular formula C9H13N3OS B15242935 N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydrobenzo ring and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Aplicaciones Científicas De Investigación
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-6-yl)propionamide
- N-(4-Methoxy-7-methylbenzo[D]thiazol-2-yl)acetamide
- N-(6-Methylbenzo[D]thiazol-2-yl)acetamide
Uniqueness
N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to activate the NRF2 pathway and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H13N3OS |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
N-(7-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)11-9-12-7-4-2-3-6(10)8(7)14-9/h6H,2-4,10H2,1H3,(H,11,12,13) |
Clave InChI |
ICPUHRIXQXBDNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)C(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


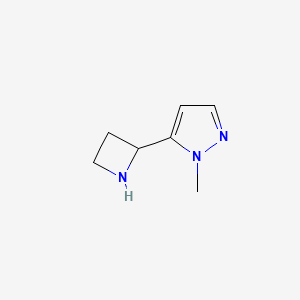



![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
